

# what are the physicochemical properties of 1-Ethylpyridinium Chloride

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## Compound of Interest

Compound Name: *1-Ethylpyridinium Chloride*

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## An In-depth Technical Guide to the Physicochemical Properties of **1-Ethylpyridinium Chloride**

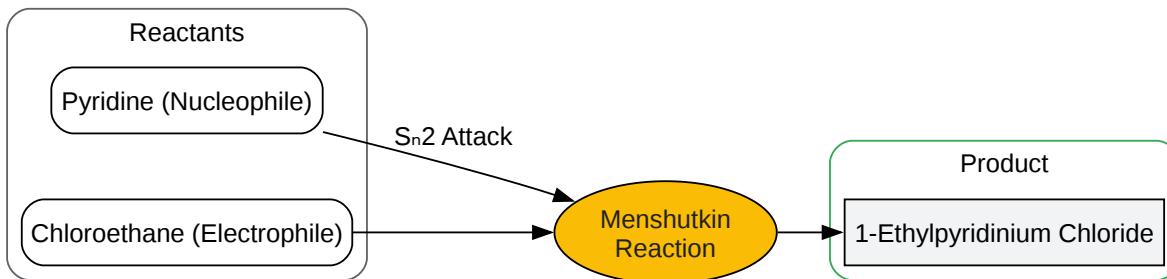
**Abstract:** **1-Ethylpyridinium Chloride** ( $[C_2Py][Cl]$ ) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquid family. Its unique properties, including its ionic nature, solubility profile, and role as a versatile chemical intermediate, have positioned it as a compound of significant interest in research and various industrial applications. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, characterization methodologies, and safety considerations, tailored for researchers, chemists, and professionals in drug development.

## Chemical Identity and Structure

**1-Ethylpyridinium Chloride** is composed of a positively charged 1-ethylpyridinium cation and a chloride anion. The delocalized positive charge on the aromatic pyridine ring and the presence of the ethyl group are fundamental to its chemical behavior and physical properties.

- IUPAC Name: **1-ethylpyridinium chloride**
- Synonyms: Ethylpyridinium chloride, N-ethylpyridinium chloride
- CAS Number: 2294-38-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula:  $C_7H_{10}ClN$ [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The synthesis of this compound is a classic example of the Menshutkin reaction, an  $S_N2$  nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic ethyl group of an ethyl halide.[6][7]



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Caption: The Menshutkin reaction for the synthesis of **1-Ethylpyridinium Chloride**.

## Core Physicochemical Properties

The properties of **1-Ethylpyridinium Chloride** are summarized below. As an ionic liquid, it does not have a conventional boiling point, as it tends to decompose at elevated temperatures.

Property	Value	Source(s)
Molecular Weight	143.61 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to beige, crystalline powder; noted to be extremely hygroscopic.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Melting Point (T <sub>m</sub> )	100 °C or 116-118 °C. This variance may be due to purity or moisture content.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Boiling Point (T <sub>e</sub> )	Not applicable; decomposes upon heating.	
Density (ρ)	Data not readily available in cited literature.	
Solubility	Soluble in water. Expected to be soluble in polar organic solvents like ethanol, but sparingly soluble in non-polar solvents like ether.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Synthesis and Purification Protocol

The synthesis of **1-Ethylpyridinium Chloride** is a straightforward quaternization reaction. The primary challenge in its synthesis and handling is its highly hygroscopic nature, which necessitates anhydrous conditions.

## Causality and Experimental Choices

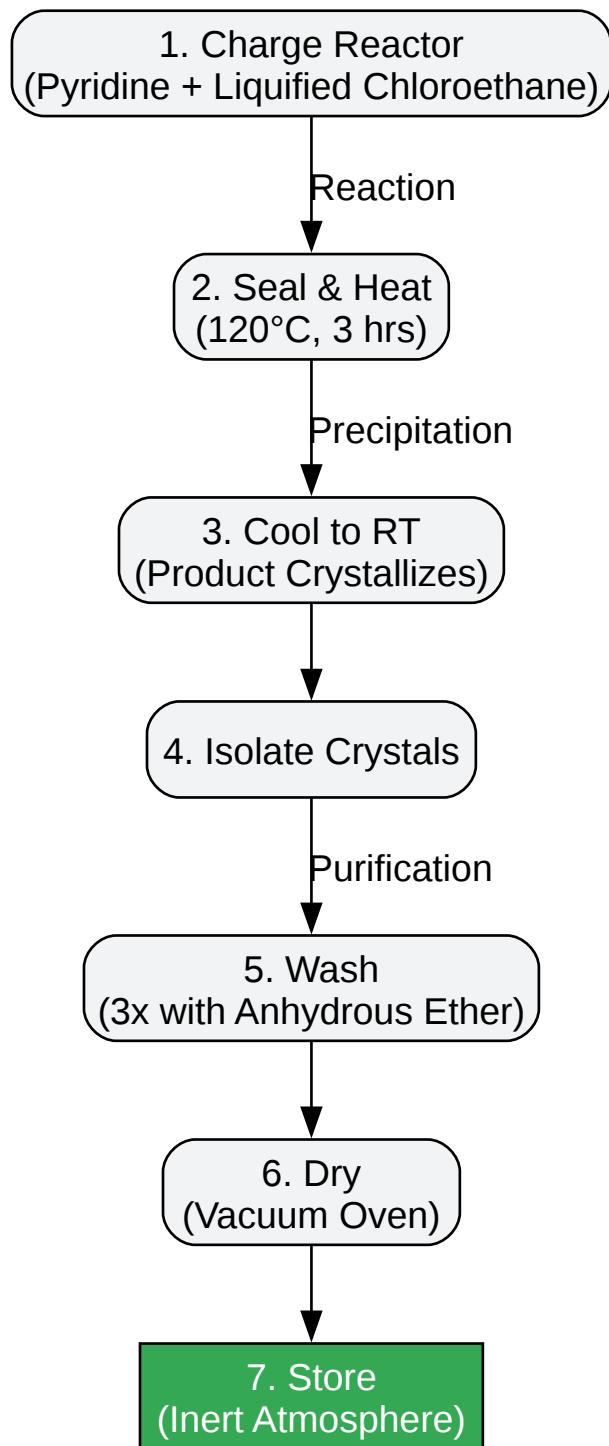
- Pressure Reactor: Chloroethane is a gas at standard temperature and pressure. Conducting the reaction in a sealed pressure vessel is essential to maintain it in a liquid state and ensure sufficient concentration for the reaction to proceed at an elevated temperature (120 °C).[\[2\]](#)[\[6\]](#)
- Excess Pyridine: Using a 10% stoichiometric excess of pyridine helps to drive the reaction to completion, ensuring that the limiting reagent (chloroethane) is fully consumed.[\[2\]](#)[\[6\]](#)

- Anhydrous Ether Wash: The product is an ionic salt, making it insoluble in a non-polar solvent like diethyl ether. Washing the crude product with anhydrous ether is a critical step to remove unreacted pyridine and other non-polar impurities without dissolving the desired salt. [2][6] The use of anhydrous ether is crucial to prevent the absorption of water by the hygroscopic product.
- Inert Atmosphere Storage: Due to its propensity to absorb atmospheric moisture, the final product must be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1][4][8]

## Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[2][6]

- Preparation: Pre-cool the inner glass container of a Parr pressure reaction apparatus.
- Charging the Reactor: Add a 10% stoichiometric excess of chilled, anhydrous pyridine to the cooled reactor.
- Addition of Chloroethane: Carefully add liquified chloroethane to the reactor containing the pyridine.
- Reaction: Seal the pressure reaction apparatus and heat the mixture to 120 °C for approximately 3 hours with stirring.
- Cooling and Isolation: After the reaction period, cool the reactor to room temperature. The product should precipitate as white crystals.
- Purification: Collect the crystals and wash them three times with anhydrous diethyl ether via suction filtration.
- Drying: Dry the purified crystals in a vacuum oven at a modest temperature (e.g., 35-40 °C) to remove residual ether.
- Storage: Immediately transfer the dry, white, extremely hygroscopic crystals to a desiccator or glovebox for storage under an inert atmosphere.[2][6]



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Caption: Experimental workflow for the synthesis and purification of **1-Ethylpyridinium Chloride**.

## Spectroscopic and Analytical Characterization

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR is a primary tool for confirming the structure of the 1-ethylpyridinium cation. The reported chemical shifts are consistent with the expected electronic environment of the protons.

- <sup>1</sup>H NMR (Solvent not specified):  $\delta$  9.90 (d, 2H, ortho-protons on pyridine ring),  $\delta$  8.60 (t, 1H, para-proton),  $\delta$  8.20 (t, 2H, meta-protons),  $\delta$  5.18 (q, 2H, methylene protons, -CH<sub>2</sub>-),  $\delta$  1.75 (t, 3H, methyl protons, -CH<sub>3</sub>).[2][6]

The downfield shifts of the pyridinium protons ( $\delta$  8.20-9.90) are characteristic of the electron-withdrawing effect of the positively charged nitrogen atom.

## Thermal Analysis

Given the nature of ionic liquids, thermal analysis is critical to understanding their operational limits.

- Differential Scanning Calorimetry (DSC): This technique is the standard method for determining the melting point ( $T_m$ ) and other phase transitions of ionic liquids.[1]
  - Protocol Outline: A small, weighed sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle (e.g., heating from 25 °C to 150 °C, cooling to -80 °C, and reheating to 200 °C at a controlled rate of 10 °C/min).[1] The melting point is determined from the peak of the endothermic event during the second heating cycle. This procedure ensures a consistent thermal history.
- Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of a compound. While specific TGA data for **1-Ethylpyridinium Chloride** is not readily available in the searched literature, the general procedure involves heating a sample at a constant rate under a nitrogen atmosphere and monitoring its mass loss as a function of temperature. This would establish the upper-temperature limit for its use.

## Moisture Content

The extreme hygroscopicity of **1-Ethylpyridinium Chloride** makes accurate water content determination essential, as moisture can significantly alter its physicochemical properties.

- Karl Fischer Titration (KFT): KFT is the gold-standard method for quantifying water content in ionic liquids.[2][3]
  - Methodology: A known mass of the ionic liquid is dissolved in a suitable anhydrous solvent (specialized KF solvents or anhydrous methanol). The solution is then titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated from the volume of titrant used. The high solubility of many ionic liquids makes them amenable to this technique.[4][8]

## Safety and Handling

**1-Ethylpyridinium Chloride** is classified as an irritant. Proper personal protective equipment (PPE) is mandatory during handling.

- GHS Hazard Classifications:
  - Skin Irritation (Category 2)[5]
  - Serious Eye Irritation (Category 2)[5]
- Hazard Codes: Xi (Irritant)[1][3][4]
- Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[1][3][4]
- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[1][3][4]
- Handling: Handle in a well-ventilated area, avoiding dust formation. Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[1][4][8]

## Applications in Research and Drug Development

As a versatile ionic liquid, **1-Ethylpyridinium Chloride** has several established and emerging applications:

- Solvent for Chemical Reactions: Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[10][11]
- Electrolytes: Its ionic nature and conductivity make it a candidate for use as an electrolyte in energy storage devices like batteries and supercapacitors.[10]
- Catalysis: It can serve as both a solvent and a catalyst in certain chemical transformations. [11]
- Biological Applications: It has been used in research involving cell cultures, where it can influence cellular processes or improve the solubility of biomolecules.[10]

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